5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTWYWTZDUJKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597437 | |
| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139425-47-1 | |
| Record name | 5-Fluoro-2-benzothiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139425-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-benzothiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
5-Fluoro-1,3-benzothiazole-2-carboxylic acid has been explored for its potential as an anticancer agent . Studies indicate that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against breast and lung cancer cells .
Antimicrobial Activity
Research has highlighted the compound's antimicrobial properties , particularly against Mycobacterium tuberculosis. Recent studies demonstrated that derivatives of benzothiazole, including 5-fluoro variants, possess strong inhibitory effects against drug-resistant strains of M. tuberculosis, making them potential candidates for new anti-tubercular therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activities . It acts as an inhibitor of specific enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Fluorescent Probes
Due to its unique structural features, this compound is being studied as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biological targets allows for enhanced imaging techniques in cellular biology .
Data Table: Biological Activities of this compound Derivatives
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antitubercular | M. tuberculosis H37Rv | 10 | |
| Antimicrobial | E. coli | 20 | |
| Anti-inflammatory | RAW 264.7 Macrophages | 25 |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives including this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the benzothiazole scaffold significantly enhanced anticancer activity, with some compounds exhibiting IC50 values below 20 µM against MCF-7 cells .
Case Study 2: Antitubercular Properties
A recent investigation focused on the antitubercular properties of benzothiazole derivatives revealed that this compound exhibited potent activity against multidrug-resistant strains of M. tuberculosis. This study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Structural and Functional Comparison
Biological Activity
5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzothiazole structure with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position, contributing to its unique chemical properties and biological effects.
Chemical Structure
The molecular formula of this compound is C_8H_6FNO_2S. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Target Interaction : Similar fluorinated heterocycles have shown efficacy against various biological targets, including enzymes and receptors involved in cancer progression and microbial survival .
- Biochemical Pathways : The compound may influence multiple biochemical pathways, leading to its observed antimicrobial and anticancer effects. For instance, it has been noted that fluorinated compounds often disrupt cellular signaling pathways critical for cancer cell proliferation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, with findings suggesting moderate to high activity levels:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 0.57 |
| A549 (lung cancer) | 0.40 |
| U-937 (human macrophage) | 0.45 |
| THP-1 (leukemia) | 0.50 |
These findings suggest that the compound may inhibit cell growth effectively across different types of cancer cells .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:
- Study on Antimicrobial Properties : A comprehensive study demonstrated that benzothiazole derivatives exhibit varying degrees of antimicrobial activity. The fluorinated analogs showed enhanced potency compared to their non-fluorinated counterparts, indicating that the presence of fluorine is crucial for activity .
- Anticancer Research : Another study focused on the synthesis of benzothiazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that modifications at specific positions on the benzothiazole ring significantly influenced their cytotoxicity profiles .
Q & A
Q. What are the recommended methods for synthesizing 5-Fluoro-1,3-benzothiazole-2-carboxylic acid with high purity?
Methodological Answer: Synthesis typically involves cyclization and fluorination steps. For example, a reflux method using acetic acid with sodium acetate as a catalyst can yield the compound. Key intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives are condensed with aminothiazole precursors under controlled conditions (e.g., 3–5 hours at reflux) to form the benzothiazole core . Purification via recrystallization from DMF/acetic acid mixtures ensures high crystallinity . X-ray crystallography (e.g., SHELXS97/SHELXL97) is recommended for structural validation .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or laboratory sources (e.g., Oxford Diffraction instruments) provides precise geometric parameters (bond lengths, angles). For 5-Fluoro-1,3-benzothiazole derivatives, hydrogen-bonding patterns (e.g., O–H···O, C–H···F) and layer symmetry groups (e.g., space group P2₁/c) are critical for confirming packing arrangements . Software suites like CrysAlis PRO and OLEX2 are used for data refinement, while PLATON validates intermolecular interactions .
Advanced Research Questions
Q. What role does fluorine substitution play in modulating the compound’s reactivity and bioactivity?
Methodological Answer: Fluorine’s electronegativity and steric effects influence electronic properties (e.g., pKa of the carboxylic acid group) and intermolecular interactions. For instance, the fluorine atom at the 5-position enhances metabolic stability and binding affinity in enzyme inhibition studies, as observed in benzoxaborole analogs . Computational modeling (DFT or MD simulations) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Q. How can researchers resolve contradictions in spectral or crystallographic data across studies?
Methodological Answer: Discrepancies in melting points or geometric parameters often arise from polymorphic forms or solvent inclusion. For example, hydrogen-bonding networks (e.g., C–H···O vs. C–H···F) may vary with crystallization solvents . To address this:
Q. What strategies optimize intermolecular hydrogen bonding for tailored crystallization?
Methodological Answer: Hydrogen-bonding motifs can be engineered by introducing co-crystallization agents (e.g., water, alcohols) or modifying substituents. In 5-Fluoro-1,3-benzothiazole derivatives, the carboxylic acid group forms O–H···O bonds with adjacent molecules, while fluorine participates in weaker C–H···F interactions . Layer symmetry groups (e.g., P2₁/c) and graph-set descriptors (e.g., R₂²(8)) help predict packing efficiency . Solvent-drop grinding or slow evaporation techniques are recommended for controlled crystal growth .
Q. How does this compound’s structure-activity relationship (SAR) compare to analogs like benzoxaboroles?
Methodological Answer: SAR studies highlight the importance of the benzothiazole core for target engagement. For example, replacing the oxaborole ring in antifungal agents with a benzothiazole-carboxylic acid moiety alters metal chelation properties and pharmacokinetics . Bioactivity assays (e.g., MIC testing against Candida spp.) combined with molecular docking (e.g., AutoDock Vina) can identify critical residues for binding .
Data Analysis and Experimental Design
Q. What analytical techniques are essential for characterizing synthetic intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR is critical for tracking fluorination efficiency (δ ~ -110 to -120 ppm for aryl-F).
- HPLC-PDA/MS: Reversed-phase C18 columns (e.g., Supelco®) with 0.1% formic acid in acetonitrile/water gradients resolve polar intermediates .
- Elemental Analysis: Confirms stoichiometry (e.g., C% ± 0.3% deviation).
Q. How can researchers design stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation or defluorination) .
- Light/Heat Stress Testing: Expose solid samples to ICH Q1B guidelines (e.g., 6000 lux·hr for light, 40°C/75% RH for heat) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
